



Application Notes and Protocols for HPLC-Based Measurement of SIRT6 Deacetylase Activity

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These application notes provide detailed protocols and supporting data for the measurement of Sirtuin 6 (SIRT6) deacetylase activity using High-Performance Liquid Chromatography (HPLC). This methodology offers a robust and quantitative approach for basic research, inhibitor screening, and activator studies.

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] [2] It plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation.[1][3] SIRT6 primarily targets histone H3 at lysine 9 (H3K9Ac) and lysine 56 (H3K56Ac) for deacetylation.[1][2][4] Given its involvement in agerelated diseases and cancer, SIRT6 has emerged as a significant therapeutic target.[5]

HPLC-based assays provide a direct and reliable method for quantifying SIRT6 activity by separating and measuring the substrate and the deacetylated product.[1] This technique is particularly valuable for kinetic studies and for determining the potency of potential modulators. In contrast to fluorescence-based assays, which can be susceptible to interference from compound autofluorescence, HPLC assays offer a more direct and often more accurate measurement of enzymatic activity.[3]

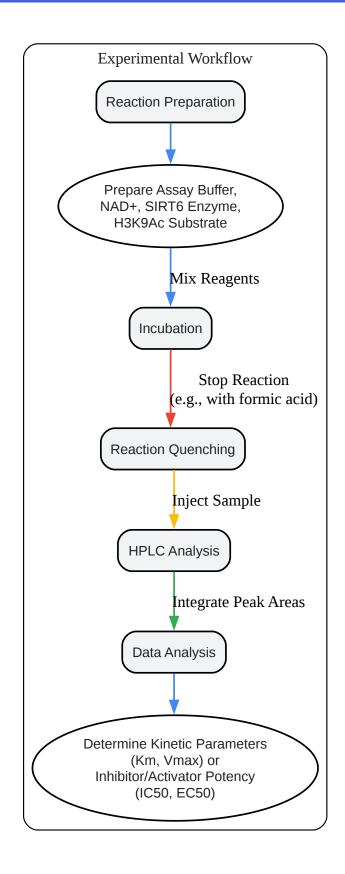


Principle of the Assay

The HPLC-based SIRT6 deacetylase assay relies on the enzymatic removal of an acetyl group from a synthetic peptide substrate, typically a fragment of the histone H3 tail containing an acetylated lysine at position 9 (H3K9Ac). The reaction is initiated by the addition of purified SIRT6 enzyme and the co-substrate NAD+. Following incubation, the reaction is quenched, and the mixture is injected into a reverse-phase HPLC system. The acetylated substrate and the deacetylated product are separated based on their hydrophobicity and quantified by UV absorbance. The enzymatic activity is determined by measuring the rate of product formation.

Experimental Workflow





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Caption: Experimental workflow for the HPLC-based SIRT6 deacetylase assay.



Key Experimental Protocols Protocol 1: SIRT6 Deacetylation Assay for Activity and Inhibition/Activation Screening

This protocol is adapted from established methods for measuring SIRT6 deacetylase activity.[1]

Materials:

- SIRT6 Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT
- SIRT6 Enzyme: Purified recombinant human SIRT6
- Substrate: Synthetic H3K9Ac peptide
- Co-substrate: β-Nicotinamide adenine dinucleotide (NAD+)
- Quenching Solution: 10% Formic Acid
- HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Test Compounds: Dissolved in DMSO for inhibitor/activator screening

Procedure:

- Reaction Setup:
 - For a standard 50 μL reaction, combine the following in a microcentrifuge tube:
 - SIRT6 Assay Buffer
 - NAD+ (final concentration 0.5 1 mM)
 - H3K9Ac peptide (final concentration typically around the Km value, e.g., 40-150 μM)[1]
 - Test compound or DMSO (for control)



- Pre-incubate the mixture at 37°C for 10 minutes.
- Enzyme Reaction:
 - $\circ~$ Initiate the reaction by adding purified SIRT6 enzyme (e.g., final concentration 0.05 µg/ µL).[1]
 - Incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Reaction Quenching:
 - Stop the reaction by adding 5 μL of 10% formic acid.
 - Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes to pellet any precipitated protein.[1]
- HPLC Analysis:
 - o Transfer the supernatant to an HPLC vial.
 - \circ Inject 20-60 μL of the sample onto a C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 50 mm, 1.8 μm).[1]
 - Separate the acetylated and deacetylated peptides using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient is 0-8% B over 8 minutes.[1]
 - Monitor the elution profile at 215 nm.[6]
- Data Analysis:
 - Integrate the peak areas corresponding to the substrate (H3K9Ac) and the product (deacetylated H3K9).
 - Calculate the percent conversion of substrate to product.
 - For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.



 For inhibitor/activator screening, calculate the percent inhibition or activation relative to the DMSO control and determine IC50 or EC50 values.

Protocol 2: SIRT6 Demyristoylase Activity Assay

SIRT6 also exhibits robust demyristoylase activity. This protocol is based on methods for measuring this specific activity.[7]

Materials:

- Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD+[7]
- SIRT6 Enzyme: Purified recombinant human SIRT6
- Substrate: Myristoylated H3K9 peptide
- Quenching Solution: Acetonitrile[7]

Procedure:

- · Reaction Setup:
 - Prepare reaction mixtures with varying concentrations of the myristoyl H3K9 peptide (e.g., 10 to 1280 μM).[7]
 - Add Reaction Buffer and SIRT6 enzyme (e.g., final concentration 3 μM).[7]
- Enzyme Reaction and Quenching:
 - Incubate at 37°C for a defined period.
 - Quench the reaction with an equal volume of acetonitrile.
 - Centrifuge to pellet precipitated proteins.
- HPLC Analysis:
 - Inject the supernatant onto a C18 column.



- Use a gradient of acetonitrile in water with 0.1% TFA. A typical gradient is 20-40% acetonitrile over 13 minutes.
- Monitor absorbance at 280 nm (if the peptide contains tryptophan or tyrosine residues) or 215 nm.[6][7]
- Data Analysis:
 - Quantify the substrate and product peaks to determine the reaction rate.
 - Calculate kinetic parameters as described in Protocol 1.

Quantitative Data Summary

The following tables summarize key quantitative data for SIRT6 activity obtained through HPLC-based assays from various studies.

Table 1: Kinetic Parameters for SIRT6 Deacetylase Activity

Substrate	Co-substrate	Km	kcat or Vmax	Reference
Н3К9Ас	NAD+	232 μΜ	87 pmol/mg/min	[8]
Н3К9Ас	NAD+	~17 nM (for nucleosome substrate)	-	[9]
NAD+	H3K9Ac (2 mM)	140 ± 19 nM	-	[9]

Table 2: IC50 Values of SIRT6 Inhibitors



Inhibitor	Substrate	IC50	Reference
2-chloro-1,4- naphtoquinone- quercetin	НЗК9Ас	55 μΜ	[10]
Diquercetin	НЗК9Ас	130 μΜ	[10]
Compound 20a	-	60 μΜ	[5]
Compound 20b	-	37 μΜ	[5]
Compound 20c	-	49 μΜ	[5]
Compound 22a (demyristoylation)	Myristoyl-peptide	6.7 μΜ	[5]
Compound 22b (demyristoylation)	Myristoyl-peptide	9.2 μΜ	[5]

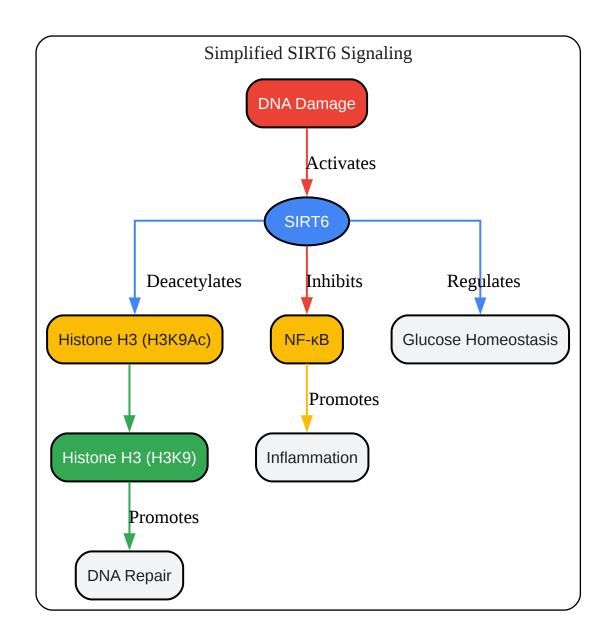
Table 3: EC50 Values of SIRT6 Activators



Activator	Substrate	EC50	Max Activation	Reference
4H-chromen	Н3К9Ас	-	30-40 fold	[10]
Myristic acid	Н3К9Ас	246 μΜ	10.8 fold	[5]
Oleic acid	Н3К9Ас	90 μΜ	5.8 fold	[5]
Linoleic acid	Н3К9Ас	100 μΜ	6.8 fold	[5]
Myristoylethanol amide (MEA)	НЗК9Ас	7.5 μΜ	2 fold	[5]
Oleoylethanolami de (OEA)	НЗК9Ас	3.1 μΜ	2 fold	[5]
UBCS039	Н3К9Ас	38 μΜ	3.5 fold	[5]
Quercetin	НЗК9Ас	990 μΜ	10 fold	[11]
Luteolin	Н3К9Ас	270 μΜ	6 fold	[11]
Cyanidin	НЗК9Ас	460 μΜ	55 fold	[12]

SIRT6 Signaling Pathway





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Caption: Simplified overview of SIRT6 signaling pathways.

SIRT6 is a key regulator of chromatin dynamics and gene expression.[12] Its deacetylase activity on H3K9Ac is crucial for maintaining genomic stability and facilitating DNA repair.[3] Furthermore, SIRT6 plays a significant role in metabolism and inflammation by deacetylating and thereby regulating the activity of various transcription factors, including inhibiting the proinflammatory NF-kB pathway.[3] The activation of SIRT6 by DNA strand breaks highlights its direct role in the DNA damage response.[6]



Conclusion

HPLC-based assays are a powerful and versatile tool for the quantitative analysis of SIRT6 deacetylase and deacylase activity. The detailed protocols and compiled quantitative data provided in these application notes serve as a valuable resource for researchers investigating the biological functions of SIRT6 and for professionals engaged in the discovery and development of novel SIRT6 modulators. The robustness and direct nature of this method make it highly suitable for generating reliable kinetic data and for screening compound libraries.

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